3-Fluoro-4-cyanophenyl Isothiocyanate

Description

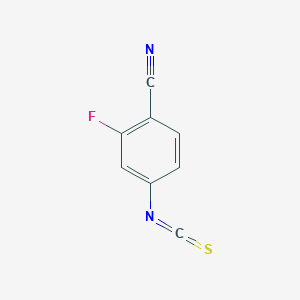

Structure

3D Structure

Properties

Molecular Formula |

C8H3FN2S |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-fluoro-4-isothiocyanatobenzonitrile |

InChI |

InChI=1S/C8H3FN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |

InChI Key |

LJSMIHVPEVGVFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)F)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 3 Fluoro 4 Cyanophenyl Isothiocyanate and Analogues

Precursor Synthesis and Aromatic Functionalization Strategies

The creation of the target isothiocyanate begins with the careful synthesis of its direct precursor, an appropriately substituted aminobenzene. This involves strategic introduction of fluorine and cyano groups onto an aniline (B41778) framework, ensuring the correct isomeric arrangement.

The primary precursor for 3-fluoro-4-cyanophenyl isothiocyanate is 4-amino-2-fluorobenzonitrile (B1273240). This key intermediate serves as the foundational scaffold onto which the isothiocyanate group is installed. The synthesis of such substituted aminobenzenes is a critical first step, and various routes have been developed to access these structures.

One documented method for preparing 4-amino-2-fluorobenzonitrile involves a palladium-catalyzed cyanation reaction. In this approach, 4-bromo-3-fluoroaniline (B116652) is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), to regioselectively replace the bromine atom with a cyano group, yielding the desired product chemicalbook.com. This highlights the importance of halogenated anilines as versatile starting materials for building complex aromatic structures.

Achieving the specific 3-fluoro-4-cyano substitution pattern on an aniline ring requires highly regioselective reactions. The placement of these functional groups is crucial and dictates the properties of the final compound.

Regioselective Cyanation: As exemplified in the synthesis of 4-amino-2-fluorobenzonitrile from 4-bromo-3-fluoroaniline, transition-metal catalysis is a powerful tool for the regioselective introduction of a cyano group onto an aromatic ring chemicalbook.com. The position of the cyano group is directed by the location of the halogen on the starting aniline. Other strategies include multi-step syntheses starting from materials like m-trifluoromethyl fluorobenzene, which undergo a sequence of positioning bromination, cyano group replacement, and aminolysis to build the desired substitution pattern google.comgoogle.com.

Regioselective Fluorination: Introducing a fluorine atom with high regioselectivity is often challenging. Methodologies can involve starting with an already fluorinated precursor, such as 1,2-difluoro-4-nitrobenzene, and then performing nucleophilic aromatic substitution (SNAr) with an amine source, followed by reduction of the nitro group to form the required aniline researchgate.net. Alternatively, synthetic routes can be designed from ortho-fluoro benzotrifluoride, which undergoes nitration, reduction, bromination, and diazotization before a final cyanation step to achieve the target regioisomer google.com.

The synthetic strategies employed for 4-amino-2-fluorobenzonitrile can be adapted to produce a wide array of structurally diverse aryl amine precursors nbinno.com. By selecting different starting materials with various substitution patterns (e.g., other halogens, alkyl groups, or alkoxy groups), a library of unique aminobenzenes can be generated. These precursors, in turn, allow for the synthesis of a broad range of novel aryl isothiocyanate analogues. This versatility is essential for structure-activity relationship (SAR) studies in drug discovery and materials science, where fine-tuning of the aromatic substitution pattern is key to optimizing molecular properties.

Isothiocyanate Group Introduction Methodologies

Once the substituted aminobenzene precursor is obtained, the next critical phase is the efficient conversion of the primary amino group (-NH₂) into the isothiocyanate group (-NCS).

The most common and versatile method for synthesizing aryl isothiocyanates from primary aryl amines proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate nih.govnih.gov. This well-established process is typically performed as a one-pot, two-step reaction organic-chemistry.orgnih.gov.

The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide (CS₂). This reaction is conducted in the presence of a base (e.g., triethylamine, sodium hydroxide (B78521), or potassium carbonate), which deprotonates the resulting dithiocarbamic acid to form a stable dithiocarbamate salt nih.govorganic-chemistry.orggoogle.com. This intermediate is generally not isolated but is treated in situ with a desulfurylation reagent to yield the final isothiocyanate organic-chemistry.org.

The crucial second step in the carbon disulfide-mediated approach is the decomposition of the dithiocarbamate salt, which is facilitated by a desulfurylation reagent. The choice of this reagent is critical for achieving high yields and purity, especially when dealing with electron-deficient anilines like 4-amino-2-fluorobenzonitrile nih.govchemrxiv.org.

Bis(trichloromethyl) carbonate (BTC or Triphosgene): BTC is a crystalline solid that serves as a safer and more convenient substitute for the highly toxic phosgene (B1210022) gas researchgate.netnih.govnih.gov. It is an effective desulfurylation reagent that promotes the conversion of dithiocarbamates to isothiocyanates under mild conditions, often affording good to excellent yields researchgate.net.

Cyanuric Chloride (TCT): 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride or TCT, is another powerful reagent for this transformation nih.gov. The dithiocarbamate salt intermediate reacts with TCT, leading to the formation of the isothiocyanate. This method has proven particularly effective for a wide range of substrates, including those with strongly electron-withdrawing groups such as cyano (CN) and trifluoromethyl (CF₃) moieties nih.gov. The reaction is typically carried out at low temperatures (e.g., 0 °C) after the initial formation of the dithiocarbamate salt nih.gov.

The term "Cyanuric Acid" in some contexts may be a misnomer for Cyanuric Chloride, which is the active reagent in these desulfurylation reactions.

The table below summarizes a comparison of various desulfurylating agents used in the synthesis of isothiocyanates from dithiocarbamate intermediates.

| Desulfurylation Reagent | Abbreviation | Typical Reaction Conditions | Applicability | Reference |

|---|---|---|---|---|

| Bis(trichloromethyl) carbonate | BTC / Triphosgene | Mild conditions, often at room temperature. | Broad scope for alkyl and aryl amines. Safe alternative to phosgene. | researchgate.net |

| Cyanuric Chloride | TCT | Low temperature (0 °C) after dithiocarbamate formation. Often in aqueous or biphasic systems. | Highly effective for alkyl, electron-rich, and electron-deficient aryl amines. | nih.govnih.gov |

| Tosyl Chloride | TsCl | Room temperature, rapid reactions (often < 30 min) in organic solvents like CH₂Cl₂. | Good for alkyl and electron-rich aryl amines; electron-deficient amines may require stronger bases. | organic-chemistry.orgnih.gov |

| Ethyl Chloroformate | - | Variable times, from minutes to days depending on the substrate. | Effective for both aliphatic and aryl amines. | nih.govnih.gov |

| Propane phosphonic acid anhydride | T3P® | One-pot procedure, often with microwave assistance. | Broad scope, compatible with various functional groups, "green" reagent with water-soluble byproducts. | organic-chemistry.org |

Carbon Disulfide-Mediated Approaches and Dithiocarbamate Intermediates

Solvent System Optimization for Electron-Deficient Arylamines

The synthesis of isothiocyanates from primary amines typically proceeds via an intermediate dithiocarbamate salt, formed by the reaction of the amine with carbon disulfide (CS₂). The efficiency of this initial step is critical, especially for electron-deficient arylamines such as 4-cyanoaniline, an analogue of the precursor to this compound. The low nucleophilicity of these amines makes the formation of the dithiocarbamate challenging in standard aqueous conditions. nih.gov

Research has shown that the choice of solvent is crucial for overcoming this inefficiency. beilstein-journals.org While the reaction of 4-chloroaniline (B138754) with CS₂ in an aqueous potassium carbonate (K₂CO₃) solution is slow, the introduction of organic co-solvents like acetonitrile, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc) significantly enhances the reaction rate. nih.gov DMF, in particular, has been identified as an optimal co-solvent. An optimized solvent mixture of DMF/water (1:4) has proven suitable for a range of electron-deficient arylamines. nih.gov This optimization allows for the successful conversion of arylamines substituted with strongly electron-withdrawing groups, such as trifluoromethyl (CF₃) and cyano (CN), into their corresponding isothiocyanates in high yields after treatment with a desulfurylation agent. researchgate.net

| Arylamine Substrate | Co-solvent | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| 4-Chloroaniline | None (Water only) | CS₂, K₂CO₃, 40°C, 20h | ~80% conversion | beilstein-journals.org |

| 4-Chloroaniline | DMF/Water (1:4) | CS₂, K₂CO₃, 40°C | Improved conversion | nih.gov |

| 4-Cyanoaniline | DMF/Water | CS₂, K₂CO₃, TCT, 40°C | High yield | researchgate.net |

| 4-(Trifluoromethyl)aniline | DMF/Water | CS₂, K₂CO₃, TCT, 40°C | High yield | researchgate.net |

Alternative Reagent-Based Transformations (e.g., Phenyl Chlorothionoformate, Tosyl Chloride, Trifluoromethanesulfonyl Chloride)

To circumvent the use of highly toxic reagents like thiophosgene (B130339), researchers have developed several alternative reagent-based methods for the synthesis of isothiocyanates.

Phenyl Chlorothionoformate: A versatile method involves the reaction of amines with phenyl chlorothionoformate. organic-chemistry.org This approach can be performed as a one-pot process, which is effective for alkyl and electron-rich aryl isothiocyanates, or as a more broadly applicable two-step process. researchgate.net The two-step approach is particularly well-suited for preparing highly electron-deficient aryl isothiocyanates, where an intermediate O-phenyl thiocarbamate is first synthesized and then cleaved using a base like solid sodium hydroxide to yield the final product. organic-chemistry.orgchemrxiv.org

Tosyl Chloride (TsCl): A facile and general protocol utilizes tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ from the corresponding amine, carbon disulfide, and a base like triethylamine. acs.orgnih.gov This method is efficient, with reactions often completing within 30 minutes at room temperature, and it is applicable to a wide range of both alkyl and aryl amines, producing isothiocyanates in moderate to excellent yields. organic-chemistry.orgnih.gov For electron-deficient anilines, stronger bases such as sodium hydride (NaH) may be required to achieve good yields. organic-chemistry.org

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): A more recent development is the use of trifluoromethanesulfonyl chloride for the synthesis of isothiocyanates from primary amines. researchgate.netnih.gov This reaction is conducted in the presence of triphenylphosphine (B44618) (PPh₃) and sodium iodide (NaI) as additives. rsc.orgorganic-chemistry.org The method demonstrates good functional group compatibility and provides moderate to excellent yields for a broad scope of substrates. researchgate.net

Electrochemical Synthesis Protocols

Electrochemical methods offer a modern, environmentally friendly alternative for isothiocyanate synthesis. These protocols are practical, mild, and high-yielding, and they avoid the need for toxic and expensive chemical reagents. organic-chemistry.orgnih.gov The process typically involves the in situ formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by anodic desulfurization. organic-chemistry.org

This supporting-electrolyte-free electrochemical conversion can be applied to both aliphatic and aromatic primary amines. organic-chemistry.orgacs.org Optimized conditions often utilize a carbon graphite (B72142) anode and a nickel cathode. organic-chemistry.org While many amines react efficiently, aniline derivatives may require the addition of an external base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the initial condensation with carbon disulfide. organic-chemistry.orggre.ac.uk

Photocatalyzed Synthetic Routes

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, and it has been successfully applied to the preparation of isothiocyanates. researcher.lifeacs.org This approach involves the reaction of primary amines with carbon disulfide under mild, metal-free conditions, using a photocatalyst such as Rose Bengal and green LED light. organic-chemistry.org The reaction is efficient and demonstrates broad substrate compatibility, tolerating a range of functional groups on both aryl and alkyl amines. organic-chemistry.org Mechanistic studies suggest a pathway that includes the formation of a dithiocarbamate, followed by a single-electron transfer process facilitated by the photocatalyst. organic-chemistry.org

One-Pot and Multicomponent Reaction Strategies

One-Pot Syntheses: One-pot procedures, which combine multiple reaction steps without isolating intermediates, are highly desirable for improving efficiency and reducing waste. Several one-pot protocols have been developed for isothiocyanate synthesis from primary amines and carbon disulfide. ciac.jl.cn These methods often involve the in situ generation of the dithiocarbamate salt, followed by treatment with a desulfurylating agent. beilstein-journals.orgnih.gov For instance, a facile one-pot process has been developed under aqueous conditions using cyanuric chloride as the desulfurylation agent. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single operation to form a product that incorporates portions of all the reactants, provide an atom-economical route to complex molecules. Isothiocyanates can be synthesized via MCRs using isocyanides and elemental sulfur. rsc.org This approach can be catalyzed by amine bases, such as DBU, and can be performed in sustainable solvents. rsc.org Another three-component reaction involves the interaction of a carbene source, elemental sulfur, and a primary amine to generate isothiocyanates, tolerating a wide array of functional groups. mdpi.com

Chemical Transformations and Derivatization Reactions of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a versatile functional group known for its reactivity toward nucleophiles. This reactivity allows for the derivatization of molecules like this compound into a wide range of other compounds, particularly nitrogen- and sulfur-containing heterocycles. arkat-usa.org

Formation of Thioureas and Thiosemicarbazones

The reaction of isothiocyanates with primary or secondary amines is a fundamental transformation that leads to the formation of N,N'-disubstituted thioureas. This reaction is a cornerstone in the synthesis of various biologically active molecules and heterocyclic compounds.

A closely related and significant reaction is the formation of thiosemicarbazones. This is typically a two-step process. First, the isothiocyanate reacts with hydrazine (B178648) to form a thiosemicarbazide (B42300) intermediate. For example, 4-cyanophenyl isothiocyanate reacts with hydrazine monohydrate to yield N-(4-cyanophenyl)hydrazinecarbothioamide. nih.gov Subsequently, this thiosemicarbazide intermediate is condensed with an appropriate aldehyde or ketone to furnish the final thiosemicarbazone. nih.govnih.gov Thiosemicarbazones are a class of compounds extensively studied for their wide range of pharmacological activities. tandfonline.comiaea.org

| Isothiocyanate | Reactant | Product Class | Reference |

|---|---|---|---|

| Aryl Isothiocyanate | Primary/Secondary Amine | Thiourea (B124793) | arkat-usa.org |

| 4-Cyanophenyl Isothiocyanate | Hydrazine Monohydrate | Thiosemicarbazide | nih.gov |

| Thiosemicarbazide | Aldehyde/Ketone | Thiosemicarbazone | nih.gov |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Guanidines, Quinoxalinones, Thiazolidinones)

The electrophilic carbon atom of the isothiocyanate group in this compound is highly susceptible to attack by nucleophiles, initiating a cascade of reactions that can lead to the formation of various heterocyclic rings. These cyclization strategies are fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

Guanidines: The synthesis of substituted guanidines from aryl isothiocyanates is a well-established transformation. A common approach involves a one-pot, three-component coupling of an aryl isothiocyanate, such as this compound, with two different amines. acs.org The initial step is the formation of a thiourea intermediate by reacting the isothiocyanate with a primary or secondary amine. This thiourea is then activated for reaction with a second amine. One effective method for this activation is dehydrosulfurization, which can be achieved using a combination of triphenylphosphine (Ph₃P) and iodine (I₂). This system facilitates the removal of sulfur and subsequent guanylation. acs.org This one-pot procedure avoids the need to isolate the often-unstable thiourea intermediates, simplifying the synthetic process. acs.orgorganic-chemistry.org

Quinoxalinones: While direct synthesis from this compound is less commonly detailed, the general reactivity of isothiocyanates provides a template for such cyclizations. The synthesis of quinoxalinone scaffolds often involves the reaction of an o-phenylenediamine (B120857) derivative with a suitable two-carbon synthon. An isothiocyanate can be envisioned to participate in multi-step sequences where it is first converted into a thiourea, which then undergoes further transformation and cyclization with an appropriate partner to build the quinoxalinone core.

Thiazolidinones: 4-Thiazolidinones are a significant class of heterocyclic compounds synthesized from isothiocyanates. A prevalent method involves the reaction of a thiourea (derived from an isothiocyanate and an amine) with an α-halo-acid derivative, such as a 2-bromoalkanoic acid. researchgate.net For example, this compound would first react with an amine to form the corresponding N-(3-fluoro-4-cyanophenyl)-N'-substituted thiourea. This intermediate can then undergo cyclocondensation with a compound like methyl 2-chloroacetate or ethyl 2-bromoacetate in the presence of a base to yield the thiazolidinone ring. nih.govnih.gov Another pathway involves the reaction of thiosemicarbazones, which can be prepared from an isothiocyanate and hydrazine, with reagents like diethyl acetylenedicarboxylate (B1228247) to form highly functionalized thiazolidinones. nih.gov

Table 1: Overview of Heterocyclic Synthesis from Aryl Isothiocyanates This table is interactive. You can sort and filter the data.

| Heterocycle | General Method | Key Reagents | Intermediate | Ref. |

|---|---|---|---|---|

| Guanidine | One-pot, three-component coupling | Amines, Ph₃P/I₂ | Thiourea | acs.org |

| Guanidine | Coupling of carbamoyl (B1232498) isothiocyanates | Amines, EDCI | Carbamoyl thiourea | organic-chemistry.org |

| Thiazolidinone | Cyclocondensation | Amine, α-halo-acid | Thiourea | researchgate.net |

| Thiazolidinone | Reaction of thiosemicarbazone | Hydrazine, diethyl acetylenedicarboxylate | Thiosemicarbazone | nih.gov |

Nucleophilic Addition Reactions

The fundamental reactivity of the isothiocyanate group is defined by nucleophilic addition to its central carbon atom. youtube.com The electron-withdrawing nature of the fluoro and cyano groups on the phenyl ring of this compound enhances the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles.

Common nucleophiles include primary and secondary amines, which lead to the formation of thioureas. nih.gov This reaction is often the first step in more complex transformations, such as the synthesis of guanidines and thiazolidinones mentioned previously. Alcohols and thiols can also add to the isothiocyanate group, yielding thiocarbamates and dithiocarbamates, respectively. researchgate.net These addition reactions are typically highly efficient and proceed under mild conditions. For instance, the reaction with amines is often carried out at room temperature. nih.gov The resulting adducts, particularly thioureas, are often stable, crystalline solids that can be easily purified. nih.gov This derivatization is so reliable that it is used as an analytical method for the quantification of isothiocyanates. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: In reactions involving multifunctional nucleophiles, the site of attack on the isothiocyanate can be controlled. The isothiocyanate group itself presents two potential electrophilic sites: the central carbon and the sulfur atom. However, nucleophilic attack almost invariably occurs at the carbon atom due to its greater electrophilicity. wikipedia.org When the reacting partner has multiple nucleophilic sites, regioselectivity becomes a key consideration. For example, in the reaction with substituted phenols or oximes, the outcome can depend on the relative acidity and nucleophilicity of the functional groups. rsc.org In the synthesis of heterocyclic systems, the initial nucleophilic addition to the isothiocyanate carbon dictates the subsequent cyclization pathway and the final structure of the heterocycle.

Stereoselectivity: When chiral amines or other chiral nucleophiles react with this compound, diastereomeric products can be formed if a new stereocenter is generated. The synthesis of isothiocyanate derivatives from optically active amino acid esters has been shown to proceed with low racemization, indicating that the derivatization process can be stereochemically controlled. mdpi.com Similarly, in cyclization reactions that create new chiral centers, the stereochemical outcome can be influenced by the reaction conditions, catalysts, or the inherent chirality of the starting materials. While literature specifically detailing stereoselective derivatization of this compound is sparse, general principles suggest that diastereoselective or enantioselective transformations are feasible, potentially through the use of chiral catalysts or auxiliaries. rsc.org

Catalytic Approaches and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis of isothiocyanates and their derivatives is increasingly being adapted to align with these green chemistry principles.

Traditional methods for synthesizing isothiocyanates often rely on toxic reagents like thiophosgene or carbon disulfide in large excess. nih.govrsc.org Recent advancements have focused on developing greener alternatives. One catalytic approach involves the sulfurization of isocyanides using elemental sulfur with catalytic amounts of an amine base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.govrsc.org This method minimizes the use of toxic reagents and can be performed in more benign solvents like Cyrene™ or γ-butyrolactone. nih.gov

Other green methodologies for isothiocyanate synthesis include:

Water-based synthesis: A one-pot procedure for converting primary amines to isothiocyanates using carbon disulfide has been developed in water, employing sodium persulfate (Na₂S₂O₈) as a desulfurizing agent. rsc.org Another approach uses calcium oxide (CaO) as both a non-toxic base and a desulfurating agent. eurekaselect.combenthamdirect.com

Photocatalysis: A visible-light-driven, metal-free method utilizes Rose Bengal as a photocatalyst to synthesize isothiocyanates from primary amines and carbon disulfide under mild conditions. organic-chemistry.org

Solvent-free reactions: Mechanochemical methods, such as ball milling, can be used to synthesize thioureas from aryl isothiocyanates and amines without the need for a solvent, reducing waste and simplifying workup. nih.gov Similarly, catalyst- and solvent-free conditions have been developed for certain derivatizations of isothiocyanates. rsc.org

These catalytic and green approaches are not only environmentally preferable but also often offer advantages in terms of operational simplicity, safety, and cost-effectiveness, making them highly desirable for both academic research and industrial applications. beilstein-journals.org

Computational Chemistry and Theoretical Characterization of 3 Fluoro 4 Cyanophenyl Isothiocyanate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecules like 3-Fluoro-4-cyanophenyl Isothiocyanate. These methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, electronic structures, and other key chemical properties with a high degree of accuracy.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical and chemical behavior. For this compound, theoretical calculations can identify various possible conformers and their relative stabilities. By systematically rotating the isothiocyanate group relative to the phenyl ring, a potential energy surface can be mapped out. The conformers corresponding to energy minima on this surface represent the most stable arrangements of the molecule. Properties such as bond lengths, bond angles, and dihedral angles for the most stable conformer are typically calculated.

Interactive Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-CN | 1.44 Å |

| Bond Length | C-NCS | 1.41 Å |

| Bond Angle | F-C-C | 118.5° |

| Bond Angle | C-C-CN | 121.0° |

| Dihedral Angle | F-C-C-C | 0.0° |

| Dihedral Angle | C-C-N-C | 180.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net For this compound, the presence of electronegative fluorine and cyano groups, as well as the isothiocyanate group, influences the energies of these frontier orbitals.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. researchgate.net In this compound, the electronegative fluorine, nitrogen (in both the cyano and isothiocyanate groups), and sulfur atoms are expected to create regions of negative potential, while the hydrogen atoms on the phenyl ring will likely be in regions of positive potential.

Reaction Pathway Modeling and Mechanism Elucidation

Computational chemistry is also a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

The synthesis of isothiocyanates can proceed through various pathways. chemrxiv.org For a given synthetic route to this compound, computational methods can be used to locate the transition state structures for each elementary step. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry of the transition state, researchers can gain insight into the bonding changes that occur during the reaction.

The electronic structure information obtained from quantum chemical calculations can be used to predict the reactivity of this compound. For instance, the calculated HOMO and LUMO energies can indicate its susceptibility to different types of reactions. The MEP map can pinpoint the most likely sites for chemical attack. Furthermore, computational methods can be used to model the interaction of this compound with various reagents to predict the products of potential reactions and their relative likelihood of formation. This predictive capability is invaluable in designing new synthetic routes and understanding the chemical behavior of the molecule.

In Silico Screening and Ligand Design Studies for Biological Interactions

Computational methods are instrumental in modern drug discovery, offering a time- and cost-effective approach to identifying and optimizing lead compounds. For this compound, these techniques have been pivotal in characterizing its interaction profile.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations have been employed to explore its binding affinity and mode of interaction with a variety of protein targets implicated in disease.

While specific, in-depth studies on this compound are emerging, related research on other isothiocyanate-containing molecules provides a strong precedent for its potential. For instance, molecular docking analyses of similar compounds, such as 4-Trifluoromethyl Phenyl Isothiocyanate, have demonstrated strong binding affinities with multiple protein targets, highlighting the potential of the isothiocyanate scaffold as a potent inhibitor in various disease contexts, including cancer. georganics.sk The insights from these analogous studies suggest that this compound likely shares this capacity for forming stable and specific interactions with biological macromolecules.

Table 1: Representative Molecular Docking Data for Isothiocyanate Analogs

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Breast Cancer Target 1 | 4-Trifluoromethyl Phenyl Isothiocyanate | -5.7 | Not Specified |

This table is illustrative and based on data for analogous compounds to indicate the potential of the isothiocyanate scaffold.

Pharmacophore modeling is a crucial component of drug design that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors (the fluorine and nitrile groups), aromatic regions (the phenyl ring), and a reactive electrophilic site (the isothiocyanate group).

This model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. The goal is to identify other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activities. While specific pharmacophore models for this compound are not extensively documented in public literature, the principles of this technique are well-established and have been successfully applied to other isothiocyanates and related compounds in the quest for novel drug candidates. The development of such models is a key step in leveraging the chemical information of this compound for broader drug discovery campaigns.

The specific chemical structure of this compound endows it with the ability to participate in a variety of non-covalent interactions that are critical for its binding to biological targets. The fluorine atom can act as a hydrogen bond acceptor and is also capable of participating in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design. The nitrile group is a well-known hydrogen bond acceptor.

Theoretical studies and computational predictions can map the electrostatic potential of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for predicting how the molecule will interact with the amino acid residues in a protein's binding pocket. For instance, the electrophilic carbon atom of the isothiocyanate group is a prime site for nucleophilic attack, potentially leading to covalent bond formation with certain amino acid residues like cysteine. The aromatic ring can engage in π-π stacking and hydrophobic interactions. Understanding these potential interactions is fundamental to explaining the compound's biological activity and for guiding the design of more potent and selective analogs.

Table 2: Predicted Molecular Interactions for this compound

| Functional Group | Potential Interaction Type(s) |

|---|---|

| Fluoro | Hydrogen Bonding, Halogen Bonding |

| Cyano | Hydrogen Bonding |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions |

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Investigation of Molecular Targets and Biochemical Pathways

The electrophilic isothiocyanate group, combined with the electronic properties imparted by the fluorine and cyano substituents, makes 3-Fluoro-4-cyanophenyl isothiocyanate a versatile tool for probing various biological targets.

Enzyme Inhibition Studies

The isothiocyanate moiety is known to interact with nucleophilic residues in proteins, making it a candidate for enzyme inhibition.

α-Amylase and α-Glucosidase: While direct studies on this compound are not prevalent, related thiourea (B124793) and isothiocyanate-containing compounds have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. frontiersin.org These enzymes are crucial in managing postprandial hyperglycemia, and their inhibition is a key therapeutic strategy for type 2 diabetes. medchemexpress.com The inhibitory potential of isothiocyanates is often attributed to their ability to form covalent bonds with amino acid residues in the active sites of these enzymes.

Polo-like Kinase 1 (Plk1): Research into inhibitors of the Polo-like kinase 1 (Plk1), a key regulator of mitosis and a target in cancer therapy, has explored the incorporation of isothiocyanate groups. nih.govnih.gov This functional group can be used to create covalent inhibitors or affinity-based probes to study the enzyme's structure and function. nih.gov The introduction of a fluorine atom, such as in the 3-fluoro position, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Receptor Interaction Analysis

The substituted phenyl ring of this compound provides a framework for designing ligands that can interact with specific receptor binding pockets.

Androgen Receptor (AR): Isothiocyanate-containing molecules have been designed as antagonists for the androgen receptor, a key target in the treatment of prostate cancer. nih.gov The isothiocyanate group can be used to achieve covalent modification of the receptor, leading to irreversible inhibition. The cyano and fluoro substituents on the phenyl ring can modulate the electronic and steric properties of the molecule to optimize its interaction with the AR ligand-binding domain.

Melanin-Concentrating Hormone Receptor (MCHR1): Antagonists of the melanin-concentrating hormone receptor 1 are being investigated for the treatment of obesity and anxiety disorders. nih.govnih.gov While direct studies with this compound are not available, the development of small molecule MCHR1 antagonists often involves decorated aromatic scaffolds. The specific substitution pattern of this compound could be explored for its potential to fit into the MCHR1 binding site.

Modulation of Inflammatory Pathways

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases. nih.govnih.gov The search for inhibitors of the NLRP3 inflammasome is an active area of research. frontiersin.orgdrug-dev.com While there is no direct evidence of this compound acting on the NLRP3 inflammasome, various natural and synthetic compounds are known to modulate its activity. The electrophilic nature of the isothiocyanate group presents a potential mechanism for covalent interaction with components of the inflammasome complex.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Profiling

The systematic modification of the this compound scaffold allows for a detailed understanding of how each component contributes to its biological activity and physicochemical properties.

Impact of Fluorine and Cyano Substituents on Biological Potency

The fluorine and cyano groups significantly influence the electronic and conformational properties of the phenyl ring, which in turn affects biological activity.

Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. nih.gov Its high electronegativity can also lead to more favorable interactions with biological targets through the formation of hydrogen bonds and other non-covalent interactions. In the context of Plk1 inhibitors, fluoroalkanes have been shown to improve metabolic stability and in some cases, potency. nih.gov

Cyano Group: The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. These properties can be crucial for binding to target proteins. In the development of androgen receptor antagonists, for example, a cyano group is often a key feature of the pharmacophore.

| Substituent | Key Properties | Potential Impact on Biological Potency |

| Fluorine | High electronegativity, small size | Enhanced metabolic stability, improved binding affinity through hydrogen bonding. |

| Cyano | Strong electron-withdrawing group, hydrogen bond acceptor | Favorable interactions with receptor binding pockets, modulation of electronic properties. |

Influence of Isothiocyanate Moiety on Target Binding and Efficacy

The isothiocyanate group is a key functional moiety that dictates the compound's reactivity and potential for covalent interactions.

Covalent Modification: The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic residues such as cysteine, lysine, and histidine on proteins. nih.gov This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition of enzymes or receptors. This property is particularly valuable in the design of targeted covalent inhibitors.

| Moiety | Mechanism of Action | Impact on Target Binding and Efficacy |

| Isothiocyanate | Covalent bond formation with nucleophilic amino acid residues | Irreversible inhibition, high potency, prolonged duration of action. |

Optimization of Molecular Frameworks for Enhanced Selectivity

The strategic modification of molecular frameworks containing an isothiocyanate group is a critical aspect of modern medicinal chemistry, aimed at enhancing the selectivity of these compounds towards their biological targets. The introduction of fluorine and cyano groups onto the phenyl isothiocyanate scaffold, as seen in This compound , is a deliberate design choice to modulate the electronic properties of the molecule. This can influence its reactivity and binding affinity, potentially leading to improved selectivity for specific proteins or cellular pathways. While specific optimization studies on this particular molecule are not widely published, the principles of such modifications are well-established in the broader context of isothiocyanate chemistry.

Development of Research Tools and Molecular Probes

The reactivity of the isothiocyanate group with primary amines makes it a valuable tool for the development of molecular probes and derivatizing reagents.

Isothiocyanates have a long history as derivatizing agents in protein chemistry. For instance, Phenyl Isothiocyanate (PITC) is the classic Edman reagent used for the sequential degradation and sequencing of peptides. creative-proteomics.com More advanced reagents, such as 4-sulfophenyl isothiocyanate, have been developed to enhance the sensitivity and simplify the analysis of peptide sequencing by mass spectrometry. nih.govresearchgate.net These reagents react with the N-terminal amino group of peptides, introducing a charged tag that facilitates their detection and fragmentation analysis. nih.govresearchgate.net

While direct application data for This compound in routine protein sequencing is not prevalent, its chemical properties suggest potential utility. The presence of the fluorine and cyano groups could be leveraged to develop novel derivatizing agents with unique properties for specialized applications in proteomics.

| Reagent | Application | Advantage |

| Phenyl Isothiocyanate (PITC) | Amino acid sequencing | Well-established method |

| 4-Sulfophenyl Isothiocyanate | Peptide sequencing by mass spectrometry | Introduces a fixed negative charge, simplifying spectra nih.govresearchgate.net |

| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Amino acid analysis | Forms stable, fluorescent derivatives creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Amino acid analysis | Stable derivatives with minimal interference creative-proteomics.comwaters.com |

The development of chemosensors for the detection of specific ions or molecules is a significant area of research. While there is no specific literature detailing the use of This compound as a fluorescent or colorimetric chemosensor, the broader class of molecules containing reactive functional groups and aromatic systems are often explored for this purpose. For example, various Schiff base and rhodamine-based chemosensors have been designed for the detection of metal ions. bohrium.com Additionally, styryl quinoline (B57606) derivatives have been synthesized to act as fluorescent and colorimetric chemosensors for cyanide ions in aqueous media. nih.gov The design of such sensors often relies on the interaction of the target analyte with the sensor molecule, leading to a measurable change in fluorescence or color. mdpi.com

Mechanisms of Cellular Activity (excluding direct human clinical data)

Isothiocyanates are well-documented for their ability to modulate various cellular processes, including the induction of apoptosis and the regulation of cell growth and differentiation in model systems.

A significant body of research has demonstrated that various isothiocyanates can inhibit the growth of cancer cells and induce apoptosis. researchgate.net For example, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis and inhibit cell proliferation and invasion in laryngeal cancer cells. nih.gov It has also been found to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3. frontiersin.org Other isothiocyanates, such as allyl-ITC (AITC) and benzyl-ITC (BITC), have also been shown to rapidly inhibit the growth of cancer cells. researchgate.net These compounds can disrupt the mitochondrial membrane potential, activate multiple caspases, and arrest the cell cycle. researchgate.net

While direct studies on This compound are limited, its structural similarity to other biologically active isothiocyanates suggests that it may also possess the ability to induce apoptosis and inhibit cell growth in various model systems. The electron-withdrawing properties of the fluoro and cyano groups could potentially influence its reactivity and biological activity.

| Compound | Cell Line | Effect |

| Phenethyl isothiocyanate (PEITC) | Hep-2 (laryngeal cancer) | Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest nih.gov |

| (+)-Cyanidan-3-ol | HepG2 (hepatocellular carcinoma) | Growth inhibition and induction of apoptosis nih.gov |

| Cyanidin 3-glucoside and Peonidin 3-glucoside | HS578T (breast cancer) | Inhibition of cell growth, G2/M arrest, and induction of apoptosis biopurify.cn |

In addition to inducing apoptosis, some isothiocyanates have been observed to influence cellular differentiation pathways. For instance, in human promyelocytic leukemia HL60 cells, AITC and BITC have been shown to induce differentiation. researchgate.net This suggests that isothiocyanates can modulate signaling pathways that control the maturation of cells, which is a significant area of interest in cancer research. The precise mechanisms by which isothiocyanates influence these pathways are still under investigation but are thought to involve the modulation of multiple cellular targets.

Oxidative Stress Modulation in Cellular Contexts

Isothiocyanates are known to influence the cellular redox state by interacting with key regulatory pathways involved in antioxidant defense. The primary mechanism by which ITCs are understood to exert their effects on oxidative stress is through the activation of the Nrf2-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus.

Once in the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of numerous antioxidant and cytoprotective genes. The products of these genes work in concert to neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.

Key Nrf2-Target Genes in Oxidative Stress Modulation:

| Gene | Encoded Protein | Function in Oxidative Stress Modulation |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Detoxifies quinones and reduces oxidative stress. |

| HO-1 | Heme oxygenase-1 | Catalyzes the degradation of heme to produce the antioxidant biliverdin. |

| GCLC | Glutamate-cysteine ligase catalytic subunit | Rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. |

| GCLM | Glutamate-cysteine ligase modifier subunit | Modulates the activity of GCLC in glutathione synthesis. |

| GSTs | Glutathione S-transferases | Catalyze the conjugation of glutathione to electrophilic compounds, aiding in their detoxification. |

Research on other isothiocyanates has demonstrated their ability to protect various cell types from oxidative stress-induced damage. These studies often measure markers of oxidative stress such as the levels of intracellular ROS, lipid peroxidation, and protein carbonylation, alongside the activity of antioxidant enzymes. It is highly probable that this compound would elicit similar protective effects through the Nrf2-dependent induction of the cellular antioxidant defense system.

Applications in Advanced Materials Science and Engineering

Liquid Crystalline Materials Development

The strategic placement of fluorine atoms and the isothiocyanato group in calamitic (rod-shaped) liquid crystals plays a crucial role in tuning their mesomorphic and electro-optical properties. The compound 3-fluoro-4-cyanophenyl isothiocyanate serves as a valuable precursor in the synthesis of more complex liquid crystal molecules, particularly fluorinated isothiocyanato-terphenyls, which are known for their high performance in display and photonic applications.

Synthesis of Fluorinated Isothiocyanato-Terphenyl Compounds

The synthesis of fluorinated isothiocyanato-terphenyl liquid crystals often involves multi-step reaction sequences where precursors containing the this compound moiety are coupled with other aromatic rings to create the extended, rigid terphenyl core. The presence of the fluorine atom can lower the melting point and modify the mesomorphic behavior, while the isothiocyanato group contributes to a high birefringence and specific dielectric characteristics. Research has demonstrated the synthesis of various homologous series of laterally fluorinated 4ʹ-alkyl-4-isothiocyanatoterphenyls. researchgate.net The synthetic strategies are designed to control the number and position of fluorine atoms on the terphenyl core to optimize the final properties of the liquid crystal. researchgate.net

| Compound Type | Key Synthetic Features | Resulting Properties |

| Laterally Fluorinated Isothiocyanato-Terphenyls | Multi-step synthesis involving coupling of fluorinated phenyl and biphenyl (B1667301) derivatives with an isothiocyanate group. | Wide nematic range, suppressed smectic phases, high birefringence. ucf.edu |

| Double-Fluorinated NCS Terphenyls | Introduction of two fluorine atoms into the terphenyl core. | Good mesomorphic properties, including low melting heat enthalpy, making them suitable for eutectic mixtures. ucf.edu |

Mesomorphic and Dielectric Properties of Formulations

The incorporation of fluorinated isothiocyanato-terphenyls derived from this compound into liquid crystal mixtures significantly influences their mesomorphic and dielectric properties. The fluorine substitution is known to affect phase transition temperatures, often leading to a wider nematic range, which is desirable for many applications. researchgate.net These compounds generally exhibit a positive dielectric anisotropy, a key requirement for the operation of twisted nematic liquid crystal displays. researchgate.net The isothiocyanate group is particularly effective in yielding materials with high birefringence. researchgate.net

Studies on homologous series of laterally fluorinated 4ʹ-alkyl-4-isothiocyanatoterphenyls have shown that the number and position of fluorine atoms have a pronounced effect on the phase transition temperatures, nematic range, and dielectric anisotropy. researchgate.net For instance, mixtures formulated with these compounds can exhibit a very broad temperature range for the nematic phase, with melting points below -10°C. researchgate.net

| Property | Influence of Fluorinated Isothiocyanato-Terphenyls | Typical Values |

| Mesomorphic Behavior | Widens nematic range, suppresses smectic phases. ucf.edu | Nematic range can be very broad, with melting points below -10°C. researchgate.net |

| Dielectric Anisotropy (Δε) | Generally positive and can be tuned by the number and position of fluorine atoms. | Values can be greater than 2.0 in formulated mixtures. researchgate.net |

| Birefringence (Δn) | High birefringence due to the isothiocyanate group and extended conjugation. | Values can be above 0.2 in formulated mixtures. researchgate.net |

| Viscosity | Generally low, which is advantageous for fast switching times. | Viscosity values below 77 mPa·s have been reported for mixtures. researchgate.net |

Electro-optical Characteristics

The electro-optical characteristics of liquid crystal mixtures containing fluorinated isothiocyanato-terphenyls are a direct consequence of their favorable dielectric and optical properties. High birefringence (Δn) is particularly advantageous for applications in the infrared spectrum, as it allows for the use of thinner liquid crystal cells, which in turn leads to faster response times. tandfonline.comucf.edu Compounds with a high Δn of around 0.35 in the visible spectrum and relatively low viscosity have been reported. tandfonline.com

The figure of merit (FoM), a parameter that combines birefringence, viscosity, and elastic constants, is often used to evaluate the performance of liquid crystal materials. Mixtures containing these fluorinated isothiocyanato compounds have been shown to possess high FoM values, indicating their suitability for high-speed photonic applications.

| Electro-optical Parameter | Significance | Reported Characteristics of Fluorinated Isothiocyanato-Terphenyls |

| Birefringence (Δn) | Enables thinner cells for faster response times, crucial for IR applications. | Δn ~ 0.35 in the visible region. tandfonline.com |

| Response Time | Faster switching is critical for high-performance displays and photonics. | Low viscosity contributes to faster response times. tandfonline.com |

| Figure of Merit (FoM) | A key performance indicator for electro-optical materials. | Can be enhanced by doping with these compounds. tandfonline.com |

Dual Frequency Addressing Devices

Dual-frequency liquid crystals (DFLCs) are advanced materials that exhibit a positive dielectric anisotropy at low frequencies and a negative one at high frequencies. This property allows for very fast switching times as the liquid crystal director can be actively driven in both directions. While specific studies detailing the use of this compound in DFLCs are not prevalent in the reviewed literature, the constituent components of DFLC mixtures often include dielectrically positive compounds. researchgate.netucf.edu Dielectrically positive isothiocyanato tri-ring tolanes, which share structural similarities with terphenyls, have been used in the formulation of dual-frequency mixtures. researchgate.net These compounds possess high birefringence and their dielectric relaxation behavior is a key factor in achieving the frequency crossover. The development of DFLC materials is aimed at achieving low crossover frequencies to minimize dielectric heating during operation. ucf.edu The unique dielectric properties imparted by the fluoro and isothiocyanato groups make compounds derived from this compound potential candidates for inclusion in such advanced formulations.

Polymer Chemistry and Functional Coatings

The isothiocyanate group (-N=C=S) is known for its reactivity towards nucleophiles such as amines and alcohols, making it a useful functional group in polymer chemistry, particularly for the synthesis of polyurethanes and for surface functionalization.

Incorporation into Polyurethane Systems

Further research would be necessary to explore the viability and advantages of using this specific compound in polyurethane synthesis, including its reaction kinetics with various polyols and the physical and chemical properties of the resulting polymers.

Information regarding "this compound" is not available in public domains.

Despite extensive and targeted searches for the chemical compound "this compound," no specific data, research findings, or applications related to this exact molecule could be located in the public scientific literature, patent databases, or chemical supplier catalogs.

The search process included queries for its synthesis, chemical and physical properties, and its potential applications in advanced materials science, including composites, adhesives, and specialized functional materials. However, these searches did not yield any documents or data specifically pertaining to "this compound."

Information is available for structurally related compounds, such as:

3-Fluorophenyl isothiocyanate

4-Fluorophenyl isothiocyanate

3-Cyanophenyl isothiocyanate

4-Cyanophenyl isothiocyanate

These related molecules have documented properties and applications. However, the unique combination of a fluorine atom at the 3-position and a cyano group at the 4-position of the phenyl isothiocyanate core appears to be a novel or sparsely documented structure.

Given the strict requirement for scientifically accurate and source-based information, and the absence of any available data for "this compound," it is not possible to generate the requested article. Proceeding would require speculation and extrapolation from related compounds, which would not meet the standards of scientific accuracy for the specific compound of interest.

Should documentation or research on "this compound" become publicly available, an article could then be generated.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Fluoro 4 Cyanophenyl Isothiocyanate

Vibrational Spectroscopy (FTIR and Raman Spectroscopy) for Structural Elucidation and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of 3-Fluoro-4-cyanophenyl Isothiocyanate by identifying its characteristic functional groups and providing information about its molecular vibrations.

The isothiocyanate (-N=C=S) group exhibits a strong and characteristic asymmetric stretching vibration, which is typically observed in the FTIR spectrum in the range of 2000-2200 cm⁻¹. This intense band is a key diagnostic feature for the presence of the isothiocyanate functionality. The corresponding symmetric stretch is often weaker and appears in the Raman spectrum.

The nitrile (-C≡N) group also has a distinct and sharp absorption band in the FTIR spectrum, generally found between 2220 and 2260 cm⁻¹. The presence of this band confirms the cyano- substitution on the phenyl ring.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic ring influences the exact positions and intensities of these bands. Furthermore, the C-F stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the isothiocyanate group and the vibrations of the phenyl ring are often more prominent in the Raman spectrum. Temperature-dependent Raman studies could also be employed to investigate conformational changes and phase transitions of the compound in different states.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000-2200 (Strong, FTIR) |

| Nitrile (-C≡N) | Stretch | 2220-2260 (Sharp, FTIR) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-F | Stretch | 1000-1400 (Strong, FTIR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing nature of the cyano and isothiocyanate groups and the electronegativity of the fluorine atom. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other aromatic protons will also display characteristic splitting patterns that can be fully assigned using two-dimensional NMR techniques like COSY.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the isothiocyanate group is expected to resonate in the region of 120-140 ppm. The nitrile carbon will appear at a similar downfield region. The aromatic carbons will have chemical shifts between 110 and 150 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively. These coupling constants are highly valuable for definitive signal assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Constant (J_CF, Hz) |

| C-NCS | 120-140 | - |

| C-CN | 115-125 | Small (⁴J_CF) |

| C-F | 155-165 | Large (¹J_CF > 200) |

| C (ortho to F) | 115-125 | Medium (²J_CF ≈ 20) |

| C (meta to F) | 130-140 | Small (³J_CF < 10) |

| C (para to F) | 105-115 | Small (⁴J_CF) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound (C₈H₃FN₂S). The presence of isotopes of carbon (¹³C), nitrogen (¹⁵N), and sulfur (³³S, ³⁴S) will result in characteristic isotopic peaks (M+1, M+2), the relative intensities of which can confirm the elemental composition.

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of the isothiocyanate group (•NCS) or the sulfur atom (S) to form stable fragment ions. The cleavage of the C-N bond can lead to the formation of a fluorocyanophenyl cation. Further fragmentation of the aromatic ring can also occur. Analysis of these fragment ions provides valuable corroborative evidence for the proposed structure. For structurally similar 3-fluorophenyl isothiocyanate, the molecular ion is observed at m/z 153, with other significant peaks at m/z 95 and 75, corresponding to the loss of NCS and subsequent fragmentation. chemicalbook.com

Table 3: Anticipated Key Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₃FN₂S⁺ |

| [M-S]⁺ | C₈H₃FN₂⁺ |

| [M-NCS]⁺ | C₇H₃FN⁺ |

| [C₆H₃FCN]⁺ | Fluorobenzonitrile cation |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-EIMS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EIMS) are particularly well-suited for this purpose.

HPLC, utilizing a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water), can effectively separate the target compound from any impurities, starting materials, or byproducts from its synthesis. A UV detector can be used for quantification, as the aromatic ring will absorb strongly in the UV region. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.

GC-EIMS is a powerful combination that provides both separation and identification capabilities. The compound must be sufficiently volatile and thermally stable to be analyzed by GC. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each eluting peak. This allows for the positive identification of this compound and the characterization of any volatile impurities. mdpi.com

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If single crystals of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of isothiocyanates, including aryl isothiocyanates, has traditionally relied on reagents like thiophosgene (B130339) or carbon disulfide, which present significant toxicity concerns. tandfonline.commdpi.comnih.gov Future research should prioritize the development of greener and more sustainable synthetic routes to 3-Fluoro-4-cyanophenyl Isothiocyanate.

One promising approach involves the use of elemental sulfur as a sulfur source, which is an inexpensive and environmentally benign reagent. mdpi.com Methodologies such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur have shown success for a range of isothiocyanates and could be adapted for this specific compound. nih.gov Another sustainable strategy is the one-pot synthesis from aryl amines and carbon disulfide using sodium hydroxide (B78521), which serves as both a base and a desulfurating agent under mild conditions. tandfonline.com Additionally, methods utilizing sodium persulfate in water offer a green and efficient procedure for converting primary amines to isothiocyanates. rsc.org

These modern synthetic methods offer advantages in terms of reduced toxicity, waste, and energy consumption, making the production of this compound more environmentally friendly and economically viable.

Table 1: Comparison of Synthetic Methodologies for Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

| Traditional Methods | Thiophosgene, Carbon Disulfide | Well-established | Highly toxic reagents, harsh conditions |

| Sustainable Methods | Elemental Sulfur, Amine Catalysts | Low toxicity, sustainable | May require optimization for specific substrates |

| NaOH-Promoted Synthesis | Aryl Amines, Carbon Disulfide, NaOH | Inexpensive, mild conditions, one-pot | Substrate scope may be limited |

| Na₂S₂O₈-Mediated Synthesis | Primary Amines, Carbon Disulfide, Na₂S₂O₈ | Green (water as solvent), efficient | Requires careful control of basic conditions |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.govresearchgate.net These computational tools can be leveraged to accelerate the design and predict the properties of novel compounds related to this compound.

By analyzing large datasets of chemical structures and their associated biological activities, ML algorithms can identify structure-activity relationships (SAR) that can guide the design of more potent and selective analogues. github.com This approach can save significant time and resources compared to traditional high-throughput screening methods.

Discovery of Undiscovered Biological Targets and Mechanisms of Action

Isothiocyanates as a class are known to interact with a variety of biological targets and modulate multiple signaling pathways, contributing to their observed anti-cancer and anti-inflammatory properties. mdpi.comnih.govnih.gov The primary mechanism often involves the electrophilic isothiocyanate group reacting with nucleophilic groups on proteins, leading to their modification. foodandnutritionjournal.org

Future research should aim to identify the specific biological targets of this compound. This can be achieved through techniques such as chemical proteomics and affinity-based probes. Understanding the unique substitution pattern of the fluorine and cyano groups on the phenyl ring is crucial, as these can significantly influence the compound's reactivity, bioavailability, and target specificity.

Key pathways modulated by other isothiocyanates that warrant investigation for this compound include the Keap1-Nrf2 pathway, which regulates cellular antioxidant responses, and the NF-κB signaling pathway, a key player in inflammation. oregonstate.edumdpi.com Furthermore, the effects on cell cycle regulation and apoptosis induction, common mechanisms for the anticancer activity of isothiocyanates, should be explored. oregonstate.edunih.govnih.gov

Design of Highly Selective and Potent Analogues for Specific Research Applications

Building on the knowledge of its biological targets and mechanisms of action, future work can focus on the rational design of analogues of this compound with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be instrumental in understanding how modifications to the chemical structure affect its biological activity. johnshopkins.edu

For example, by systematically altering the position of the fluoro and cyano groups or by introducing other functional groups, it may be possible to fine-tune the compound's interaction with its biological targets. The synthesis of bifunctional analogues, inspired by work on sulforaphane, could also lead to compounds with improved properties. johnshopkins.edumdpi.com The goal would be to develop highly selective molecular probes for studying specific biological processes or to create lead compounds for therapeutic development. The design of derivatives, such as conjugating the isothiocyanate with other bioactive molecules like Brefeldin A, has shown promise in creating compounds with improved selectivity and anticancer potential. nih.gov

Development of Multifunctional Materials Incorporating the Compound

The reactive nature of the isothiocyanate group makes it a versatile functional group for incorporation into multifunctional materials. Isothiocyanates can be used to tag proteins with fluorescent labels, such as fluorescein (B123965) isothiocyanate (FITC). foodandnutritionjournal.org This suggests that this compound could be developed into a novel fluorescent probe for biological imaging or as a component in biosensors.

Furthermore, the potential antimicrobial properties of isothiocyanates could be harnessed in the development of new materials. foodandnutritionjournal.org For instance, incorporating this compound into polymers or onto surfaces could create materials with self-disinfecting properties. The application of isothiocyanates as preservatives in food products highlights their potential in materials designed for food packaging and safety. foodandnutritionjournal.org The development of nanodelivery systems for isothiocyanates could also enhance their therapeutic potential by improving bioavailability and targeted delivery. bohrium.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-4-cyanophenyl Isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorinated aromatic precursors and thiophosgene derivatives. For example, analogs like 3-Chloro-4-fluorophenyl isothiocyanate are synthesized via nucleophilic substitution with thiocyanate salts under anhydrous conditions . Reaction temperature (<10°C) and solvent polarity (e.g., dichloromethane) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm structure via / NMR .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation or polymerization .

- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents; anhydrous environments (<50 ppm HO) are essential.

- Degradation Analysis : Accelerated stability testing via HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase) detects decomposition products like thioureas or cyanide derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR distinguishes fluorinated isomers (e.g., 2- vs. 4-substitution) via chemical shift differences (δ = -110 to -120 ppm for aromatic F) .

- FTIR : Confirm isothiocyanate (-NCS) group absorption at 2050–2150 cm and C≡N stretch at 2230 cm .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H] and fragments (e.g., loss of -SCN group) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer :

- Case Study : If NMR signals for the cyanide group conflict with computational predictions, perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments. Compare experimental vs. theoretical shifts to identify misassignments .

- Cross-Validation : Use X-ray crystallography (if crystalline) or 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous cases .

Q. What strategies improve the detection limits of this compound in biological matrices?

- Methodological Answer :

- Derivatization : React with fluorescein-5(6)-isothiocyanate analogs to form fluorescent adducts detectable at ≤0.02 µg/mL via HPLC-FLD .

- Sample Preparation : Solid-phase extraction (C18 cartridges) removes matrix interferents. Validate recovery rates (≥85%) using spiked controls .

Q. How does this compound interact with biomolecules, and what are the implications for toxicity studies?

- Methodological Answer :

- Protein Conjugation : Incubate with albumin or IgG under physiological pH (7.4) and analyze via SDS-PAGE or MALDI-TOF to identify adducts. Compare kinetics to methylenediphenyl diisocyanate (MDI) models .

- Immunogenicity Screening : Use ELISA to detect IgE antibodies against isothiocyanate-protein conjugates; correlate with occupational asthma biomarkers .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Quantum Chemistry : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites (-NCS group). Compare with experimental reactivity in amine-rich systems (e.g., lysine residues) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in purity assessments between GC and HPLC methods?

- Methodological Answer :

- GC Limitations : Volatility and thermal stability requirements may exclude non-volatile impurities. Use HPLC-MS for non-volatile byproducts (e.g., dimers).

- Calibration Standards : Compare against certified reference materials (CRMs) for both techniques. Discrepancies >5% warrant method revalidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.